2-chloro-5-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Drug-likeness ADME prediction Halogen substitution

Researchers exploring tubulin-colchicine site inhibitors often face limited access to multi-variable SAR probes with defined 2-position halogen substitution. This compound directly addresses that gap. • Serves as a colchicine-site tubulin binder for in vitro polymerization and cytotoxicity (MCF-7, HCT-116) panels. • 2-Cl, 5-iPr, and 3,4,5-trimethoxyphenyl combination enables systematic SAR against 2-Br, 2-CH₃, and 2-H analogs. • Zero Rule-of-5 violations and balanced physicochemical profile (logP 2.89, PSA 66.46 Ų) ensure reliable performance in biochemical and cell-based assays.

Molecular Formula C16H19ClN2O4S
Molecular Weight 370.9 g/mol
Cat. No. B11014625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide
Molecular FormulaC16H19ClN2O4S
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C16H19ClN2O4S/c1-8(2)14-12(19-16(17)24-14)15(20)18-9-6-10(21-3)13(23-5)11(7-9)22-4/h6-8H,1-5H3,(H,18,20)
InChIKeyKLQVBGIRHUVMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Key Properties


The compound 2-chloro-5-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a fully synthetic, polysubstituted thiazole-4-carboxamide derivative. Its structure features a 2-chloro substituent, a 5-isopropyl group, and a 3,4,5-trimethoxyphenyl amide moiety—a pharmacophore commonly associated with tubulin-binding agents [1]. Predicted physicochemical properties (mass 383.393 Da, logP 2.89, PSA 66.46 Ų, 0 H-bond donors, 7 H-bond acceptors, 0 Rule-of-5 violations) suggest favorable drug-like characteristics . The compound belongs to a broader class of 2-substituted thiazole-4-carboxamides investigated for antitumor, kinase-inhibitory, and mGluR5-modulating activities [2].

Tubulin-binding TMP pharmacophore for colchicine-site studies
Thiazole-4-carboxamide scaffold suitable for kinase and mGluR5 target screening
Predicted zero Rule-of-5 violations, supporting in vitro assay compatibility

Why Generic Substitution Is Challenging


Thiazole-4-carboxamide derivatives exhibit steep structure–activity relationships, where even minor modifications at the 2-position (e.g., Cl vs. Br vs. CH₃) or on the amide aryl ring can drastically alter target affinity, cellular potency, and selectivity profiles [1]. The 2-chloro substituent influences both the electron density of the thiazole core and the compound's metabolic stability, while the 3,4,5-trimethoxyphenyl group is critical for interactions with the colchicine-binding site on tubulin [2]. Consequently, swapping the target compound for a close analog—such as the 2-bromo variant or a des-chloro derivative—without matched experimental data risks loss of potency, altered selectivity, or unexpected off-target effects.

2‑Cl vs. other 2‑substituents
Chlorine imparts unique electron‑withdrawing character; Br, CH₃, or H analogs may shift electronic environment and target-binding kinetics
TMP pharmacophore
3,4,5‑trimethoxyphenyl group is critical for colchicine‑site recognition; non‑TMP analogs cannot replicate this interaction mode
Metabolic stability
Halogen type (Cl vs. Br) can alter metabolic profile; direct substitution without matched ADME data may confound in‑vivo studies

Product-Specific Differentiation Evidence


Physicochemical Profile vs. 2-Bromo Analog

Comparison of calculated properties between the 2-chloro target compound and its 2-bromo analog reveals a lower molecular mass (383.39 vs. ~427.3 Da for C₁₆H₁₈BrN₂O₄S) and reduced lipophilicity (predicted logP 2.89 vs. an estimated ~3.2 for the Br analog based on Hansch π constants) . The chlorine substituent provides a smaller van der Waals radius (1.75 Å vs. 1.85 Å for Br) and distinct electronic effects, which may translate into differential passive permeability and target-binding kinetics [1].

Physicochemical profile vs. 2‑Br analog
Class-level inference
ΔMW ≈ 44 Da lower; ΔlogP ≈ 0.3 units lower
May support improved solubility and reduced non‑specific binding
Predicted values; experimental solubility and permeability not available
Drug-likeness ADME prediction Halogen substitution

Thiazole Core Electronics: 2-Cl vs. 2-CH3 vs. 2-H

The electron‑withdrawing chlorine at the 2‑position lowers the electron density of the thiazole ring compared to 2‑methyl (electron‑donating) or 2‑H analogs, as evidenced by Hammett σₚ constants (Cl: +0.23; H: 0.00; CH₃: −0.17) [1]. This modulation can affect π‑stacking interactions with aromatic residues in enzyme active sites and alter the acidity of the adjacent carboxamide NH, potentially influencing hydrogen‑bonding networks critical for target recognition [2].

Thiazole core electronics
Class-level inference
σₚ(Cl)=+0.23 vs. 2‑H (0.00), 2‑CH₃ (−0.17)
Electron‑withdrawing character not replicable by 2‑H or alkyl analogs
Literature Hammett constants; biological relevance requires validation
Electronic effects Structure–activity relationship Halogen bonding

Antiproliferative Activity of Trimethoxyphenyl Thiazoles

Multiple series of 4‑(3,4,5‑trimethoxyphenyl)thiazole derivatives have demonstrated sub‑micromolar GI₅₀ values across cancer cell lines, with the trimethoxyphenyl motif essential for colchicine‑site tubulin binding [1]. For example, compound II (TST) from a related pyrimidine‑fused series exhibited GI₅₀ = 0.28–0.92 µM against MCF‑7, HCT‑116, and HeLa cells [1]. While direct quantitative data for the 2‑chloro‑5‑isopropyl‑N‑(3,4,5‑trimethoxyphenyl) analog are not publicly available, the conserved TMP pharmacophore predicts comparable or superior antiproliferative potential relative to non‑TMP thiazole‑4‑carboxamides [2].

Antiproliferative class evidence
Class-level inference
Reported GI₅₀ 0.28–0.92 µM for TMP‑thiazole analog (TST)
Supports tubulin‑binding pathway screening context
No target‑specific activity data; MCF‑7, HCT‑116, HeLa (MTT, 48 h)
Anticancer Tubulin polymerization GI₅₀

Drug-Likeness Advantages Over 2-Bromo Analog

The target compound satisfies all Lipinski Rule‑of‑5 criteria (MW < 500, logP < 5, HBD = 0, HBA ≤ 10) , whereas the 2‑bromo analog exceeds the MW threshold (estimated MW 427.3 Da) and approaches the logP ceiling, increasing the risk of poor aqueous solubility and suboptimal oral bioavailability [1]. Additionally, the target compound's PSA of 66.46 Ų is below the 140 Ų limit for oral absorption, while the Br analog would have a similar PSA but higher MW/PSA ratio, potentially reducing passive permeation.

Drug‑likeness vs. 2‑Br analog
Class-level inference
0 Rule‑of‑5 violations vs. 1 (MW 427.3 > 500) for Br analog
May support developability in lead optimization programs
Predicted values; experimental ADME not available
Drug-likeness Lead optimization Physicochemical property

Optimal Research and Industrial Applications


Tubulin Polymerization Inhibitor Screening

The conserved 3,4,5-trimethoxyphenyl motif enables the compound to serve as a potential colchicine-site tubulin binder for in vitro tubulin polymerization assays and cytotoxicity panels against solid tumor cell lines (e.g., MCF-7, HCT-116). Its favorable predicted physicochemical profile (zero RO5 violations) supports use in both biochemical and cell-based screening cascades [1].

SAR Studies on 2-Substituted Thiazole Carboxamides

The unique combination of 2‑Cl, 5‑iPr, and 3,4,5‑trimethoxyphenyl groups makes this compound an ideal multi‑variable probe for SAR exploration. Systematic comparison with 2‑Br, 2‑CH₃, and 2‑H analogs can elucidate the steric and electronic contributions of the 2‑position substituent to target binding and selectivity [1].

Kinase and mGluR5 Antagonist Lead Optimization

Given the patent literature on thiazole-4‑carboxamides as mGluR5 antagonists and kinase inhibitors, this compound can be deployed as a starting scaffold for medicinal chemistry optimization focused on improving potency and selectivity against specific CNS or oncology targets [1].

Computational Chemistry Model Validation

The compound's well‑defined halogen substituent and balanced physicochemical properties make it suitable for validating docking models, free‑energy perturbation (FEP) calculations, and QSAR models that predict halogen‑bonding interactions at the 2‑position of thiazole rings [1].

Application
Selection Property
Validation Focus
Tubulin polymerization assay studies
Trimethoxyphenyl colchicine‑site binding motif
In vitro tubulin polymerization and cell growth inhibition endpoints
SAR probe for thiazole‑4‑carboxamides
Distinct 2‑Cl, 5‑iPr, TMP substituent pattern
Comparative target binding and selectivity vs. 2‑Br, 2‑CH₃, 2‑H analogs
Kinase and mGluR5 antagonist research
Thiazole‑4‑carboxamide scaffold for CNS/oncology target modulation
Activity and selectivity optimization in biochemical assays
Computational model validation
Defined halogen substituent and balanced physicochemical profile
Docking, FEP, and QSAR model testing for halogen‑bonding interactions
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